molecular formula C6H9NO4 B14501114 N-(3-Hydroxy-1,4-dioxobutan-2-yl)acetamide CAS No. 63531-85-1

N-(3-Hydroxy-1,4-dioxobutan-2-yl)acetamide

Cat. No.: B14501114
CAS No.: 63531-85-1
M. Wt: 159.14 g/mol
InChI Key: FERZSXLUUXEURI-UHFFFAOYSA-N
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Description

N-(3-Hydroxy-1,4-dioxobutan-2-yl)acetamide is an organic compound with the molecular formula C6H9NO4 It is characterized by the presence of a hydroxy group, two oxo groups, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxy-1,4-dioxobutan-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of acetic anhydride with 3-hydroxy-2,4-pentanedione under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxy-1,4-dioxobutan-2-yl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxo groups can be reduced to hydroxyl groups under specific conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a diketone, while reduction of the oxo groups can produce a diol.

Scientific Research Applications

N-(3-Hydroxy-1,4-dioxobutan-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-1,4-dioxobutan-2-yl)acetamide involves its interaction with specific molecular targets. The hydroxy and oxo groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The acetamide group can also participate in binding interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Hydroxy-2-nitrophenyl)acetamide: This compound has a similar structure but contains a nitro group, which significantly alters its chemical properties and reactivity.

    N-(2-Hydroxyethyl)acetamide: This compound has a hydroxyethyl group instead of the dioxobutan-2-yl group, resulting in different chemical behavior and applications.

Uniqueness

N-(3-Hydroxy-1,4-dioxobutan-2-yl)acetamide is unique due to the presence of both hydroxy and oxo groups in its structure, which allows it to participate in a wide range of chemical reactions. Its specific combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

63531-85-1

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

N-(3-hydroxy-1,4-dioxobutan-2-yl)acetamide

InChI

InChI=1S/C6H9NO4/c1-4(10)7-5(2-8)6(11)3-9/h2-3,5-6,11H,1H3,(H,7,10)

InChI Key

FERZSXLUUXEURI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C=O)C(C=O)O

Origin of Product

United States

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